Fmoc-4-methyl-D-phenylalanine
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Overview
Description
Fmoc-4-methyl-D-phenylalanine, also known as 9-fluorenylmethyloxycarbonyl-para-methyl-phenylalanine, is a derivative of phenylalanine. It is commonly used in solid-phase peptide synthesis (SPPS) due to its ability to protect the amino group during peptide chain assembly. The Fmoc group is base-labile, meaning it can be removed under basic conditions without affecting other protecting groups that are stable under these conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-4-methyl-D-phenylalanine typically involves the protection of the amino group of para-methyl-phenylalanine with the Fmoc group. This can be achieved by reacting para-methyl-phenylalanine with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction conditions must be carefully controlled to ensure the selective protection of the amino group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase synthesis allows for the efficient assembly of peptide chains with minimal loss of material .
Chemical Reactions Analysis
Types of Reactions
Fmoc-4-methyl-D-phenylalanine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The protected amino acid can be coupled with other amino acids to form peptide bonds.
Common Reagents and Conditions
Major Products
The major products formed from these reactions are peptides with the desired sequence of amino acids. The Fmoc group is removed to yield the free amino group, which can then participate in further coupling reactions .
Scientific Research Applications
Fmoc-4-methyl-D-phenylalanine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins.
Drug Development: Peptides synthesized using this compound can be used in the development of new drugs and therapeutic agents.
Biomaterials: It is used in the development of biomaterials, such as hydrogels, for controlled drug release and tissue engineering.
Mechanism of Action
The primary mechanism of action of Fmoc-4-methyl-D-phenylalanine involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for the selective formation of peptide bonds. The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-4-methyl-D-phenylalanine is similar to other Fmoc-protected amino acids, such as Fmoc-Phe-OH and Fmoc-Phe(3-Me)-OH . its unique feature is the presence of a methyl group at the para position of the phenyl ring, which can influence the steric and electronic properties of the resulting peptides. This makes this compound particularly useful in the synthesis of peptides with specific structural and functional properties .
List of Similar Compounds
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c1-16-10-12-17(13-11-16)14-23(24(27)28)26-25(29)30-15-22-20-8-4-2-6-18(20)19-7-3-5-9-21(19)22/h2-13,22-23H,14-15H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLHLZHGQPDMJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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